![molecular formula C23H27ClO4 B2593953 2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione CAS No. 868273-24-9](/img/no-structure.png)

2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Crystal Structure

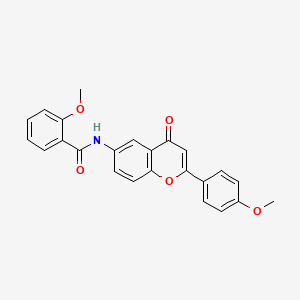

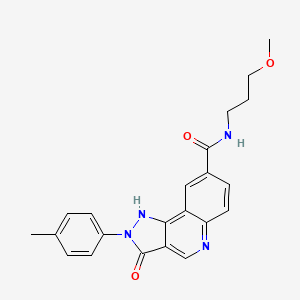

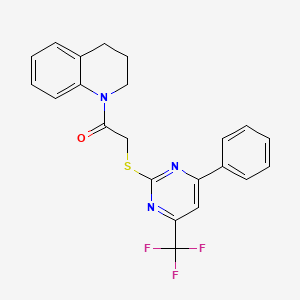

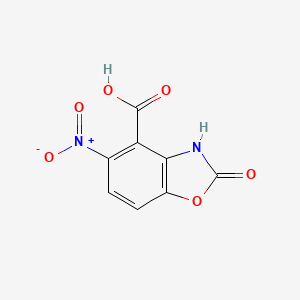

The synthesis of complex organic compounds often involves the use of derivatives related to the discussed compound. For instance, derivatives have been synthesized and their crystal structures characterized, revealing insights into their molecular configurations and interactions. These studies provide a foundation for understanding the chemical behavior and potential applications of such compounds in further scientific research (Shi et al., 2007).

Chemical Reactions and Catalysis

The compound and its derivatives play a significant role in various chemical reactions, including Michael addition reactions, which are pivotal in constructing complex organic frameworks. These reactions are essential for synthesizing intermediates that can lead to the development of pharmacologically active molecules or novel materials. Research has shown the efficiency of these reactions in producing Michael adducts, indicating the compound's utility in synthetic organic chemistry (Hossain et al., 2020).

Green Chemistry and Catalysis

There's an increasing focus on environmentally friendly synthesis methods. The compound under discussion has been involved in research aiming to develop greener synthesis approaches. For instance, tamarind water has been used as a catalyst for synthesizing derivatives, showcasing the potential for using natural and sustainable resources in chemical synthesis (Pal, 2020).

properties

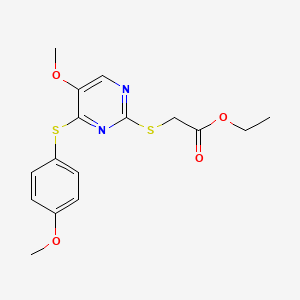

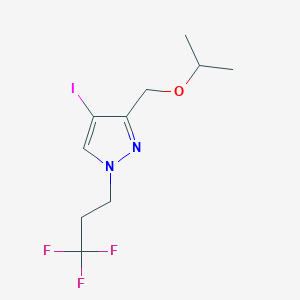

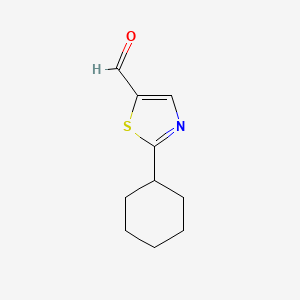

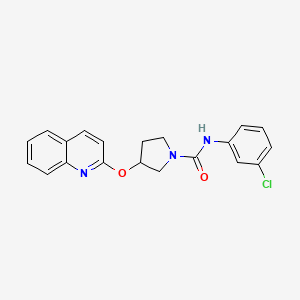

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzaldehyde with 2-hydroxy-4,4-dimethyl-1-cyclohexene-1-carboxylic acid followed by cyclization with 1,3-cyclohexanedione.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-hydroxy-4,4-dimethyl-1-cyclohexene-1-carboxylic acid", "1,3-cyclohexanedione", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Dissolve 3-chlorobenzaldehyde (1.0 eq) and 2-hydroxy-4,4-dimethyl-1-cyclohexene-1-carboxylic acid (1.2 eq) in methanol (10 mL) and add sodium hydroxide (1.2 eq). Stir the mixture at room temperature for 2 hours.", "Step 2: Add 1,3-cyclohexanedione (1.2 eq) to the reaction mixture and stir at room temperature for 4 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).", "Step 4: Wash the organic layer with water (2 x 20 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using petroleum ether/acetone (9:1) as the eluent to obtain the desired product as a yellow solid." ] } | |

CAS RN |

868273-24-9 |

Molecular Formula |

C23H27ClO4 |

Molecular Weight |

402.92 |

IUPAC Name |

2-[(3-chlorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |

InChI |

InChI=1S/C23H27ClO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-6-5-7-14(24)8-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-20,27H,9-12H2,1-4H3 |

InChI Key |

FYWRTRIQWSJIJX-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=CC=C2)Cl)C3=C(CC(CC3=O)(C)C)O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2593873.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2593874.png)

![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2593875.png)

![3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2593882.png)

![(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2593885.png)